molecular formula C26H29FN6O2 B14995445 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14995445
M. Wt: 476.5 g/mol
InChI Key: FHJLBFUPEMLBBY-UHFFFAOYSA-N
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Description

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a dimethylxanthine core, and a phenylethyl side chain. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the assembly of the dimethylxanthine core. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of the piperazine ring to its N-oxide derivative.

    Reduction: Reduction of the fluorophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring and fluorophenyl group are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of a dimethylxanthine core with a fluorophenyl-substituted piperazine ring and a phenylethyl side chain. This unique structure imparts specific pharmacological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H29FN6O2

Molecular Weight

476.5 g/mol

IUPAC Name

8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C26H29FN6O2/c1-29-24-23(25(34)30(2)26(29)35)33(13-12-19-6-4-3-5-7-19)22(28-24)18-31-14-16-32(17-15-31)21-10-8-20(27)9-11-21/h3-11H,12-18H2,1-2H3

InChI Key

FHJLBFUPEMLBBY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CCC5=CC=CC=C5

Origin of Product

United States

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